Benzoic acid, 6-[[(1,4-dioxopentyl)oxy]methyl]-3-methoxy-2-nitro-
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Overview
Description
Benzoic acid, 6-[[(1,4-dioxopentyl)oxy]methyl]-3-methoxy-2-nitro- is a complex organic compound that belongs to the class of benzoic acids. This compound is characterized by its unique structure, which includes a benzoic acid core substituted with a 1,4-dioxopentyl group, a methoxy group, and a nitro group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 6-[[(1,4-dioxopentyl)oxy]methyl]-3-methoxy-2-nitro- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group to the benzoic acid core.
Methoxylation: Substitution of a hydrogen atom with a methoxy group.
Esterification: Formation of the ester linkage with the 1,4-dioxopentyl group.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, methanol and a catalyst for methoxylation, and appropriate reagents for esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 6-[[(1,4-dioxopentyl)oxy]methyl]-3-methoxy-2-nitro- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalysts like palladium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 6-[[(1,4-dioxopentyl)oxy]methyl]-3-methoxy-2-nitro- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 6-[[(1,4-dioxopentyl)oxy]methyl]-3-methoxy-2-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the methoxy and ester groups can influence the compound’s binding affinity to various enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: The parent compound with a simpler structure.
4-Nitrobenzoic acid: Similar structure but lacks the methoxy and ester groups.
3-Methoxybenzoic acid: Contains the methoxy group but lacks the nitro and ester groups.
Uniqueness
Benzoic acid, 6-[[(1,4-dioxopentyl)oxy]methyl]-3-methoxy-2-nitro- is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
514205-93-7 |
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Molecular Formula |
C14H15NO8 |
Molecular Weight |
325.27 g/mol |
IUPAC Name |
3-methoxy-2-nitro-6-(4-oxopentanoyloxymethyl)benzoic acid |
InChI |
InChI=1S/C14H15NO8/c1-8(16)3-6-11(17)23-7-9-4-5-10(22-2)13(15(20)21)12(9)14(18)19/h4-5H,3,6-7H2,1-2H3,(H,18,19) |
InChI Key |
HQHNPGPZQNBOJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC(=O)OCC1=C(C(=C(C=C1)OC)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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